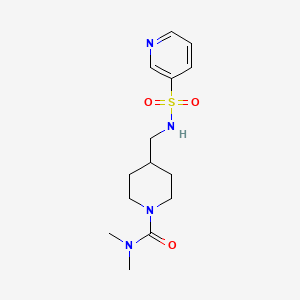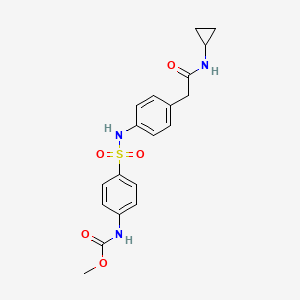
methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Analysis
The molecular structure of compounds similar to methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate has been a subject of various studies to understand their crystalline structure and properties. For instance, the structure of Methyl N-(3,4-bis(4-nitrophenyl)-2,5-di-oxo-2,5-dihydro-1-pyrrolyl)carbamate was analyzed at 140 K, revealing insights into its crystallographic dimensions and hydrogen bonding patterns (Boubekeur et al., 1991).
Synthesis and Transformations
The synthesis and transformations of related carbamate compounds have been explored, highlighting various methods to achieve different structural variations. For example, the oxidation of methyl (4-acetylphenyl)carbamate led to the creation of new compounds with potential applications in various fields (Velikorodov & Shustova, 2017).
Biological Roles and Applications
S-adenosylmethionine (SAM), a related compound, serves as a major methyl donor in biological systems, indicating the importance of methyl donors in various biochemical pathways. SAM's role in donating methylene, amino, ribosyl, and aminopropyl groups underlines the versatility of such compounds in biosynthesis and metabolic reactions (Fontecave et al., 2004).
Protecting Groups for Amines
The development of protecting groups such as the (1-methyl)cyclopropyl carbamate (MPoc) group for amines demonstrates the utility of carbamate compounds in synthetic organic chemistry. MPoc protected amines show resistance to various chemical conditions, highlighting the stability and applicability of such groups in complex chemical syntheses (Snider & Wright, 2011).
Metabolic Pathways and Modifications
The metabolic pathways and modifications of carbamates have been studied, showing that methylcarbamate insecticides undergo processes like hydrolysis, oxidation, and conjugation in biological systems. These studies provide insights into the environmental and biological fate of carbamate compounds (Knaak, 1971).
properties
IUPAC Name |
methyl N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-19(24)21-15-8-10-17(11-9-15)28(25,26)22-16-4-2-13(3-5-16)12-18(23)20-14-6-7-14/h2-5,8-11,14,22H,6-7,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWGCPRJYIJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

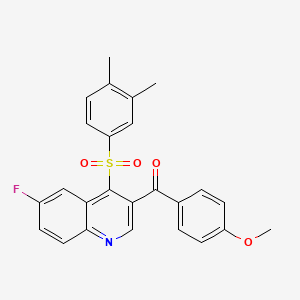
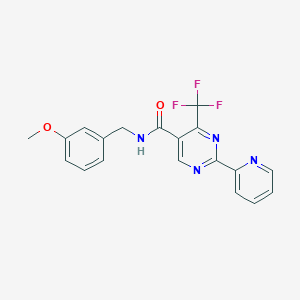
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)
![4-Amino-3-[(4-chlorobenzyl)thio]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2671935.png)
![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)
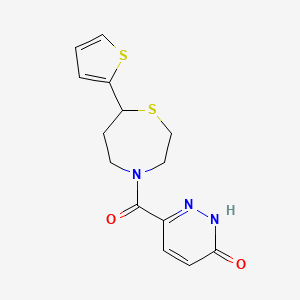
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2671940.png)

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2671946.png)
![3-Azabicyclo[4.3.1]decane;hydrochloride](/img/structure/B2671947.png)
![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)
![7-Chloro-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-sulfonyl fluoride](/img/structure/B2671951.png)
![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)
